molecular formula C5H11ClSi B1590135 1-Chlorovinyltrimethylsilane CAS No. 2441-29-4

1-Chlorovinyltrimethylsilane

Cat. No. B1590135
CAS RN: 2441-29-4
M. Wt: 134.68 g/mol
InChI Key: HKNDIZYYLUOIMR-UHFFFAOYSA-N
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Description

1-Chlorovinyltrimethylsilane is an organosilicon compound that contains one silicon atom, one chlorine atom, and one vinyl group (CH=CH2) attached to the silicon atom. It is a colorless liquid that is widely used as a reagent in industrial and scientific research .


Molecular Structure Analysis

1-Chlorovinyltrimethylsilane has a molecular formula of C5H11ClSi . The molecule contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .


Physical And Chemical Properties Analysis

1-Chlorovinyltrimethylsilane is a colorless liquid. Its molecular weight is 134.68 g/mol. More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .

Scientific Research Applications

Catalyst in Organic Synthesis

1-Chlorovinyltrimethylsilane has been explored in the field of organic synthesis. For example, Chlorotrimethylsilane (TMSCl) has demonstrated efficiency as a catalyst in the allylic alkylation of 1,3-diaryl-2-propenyl acetates using a diethylzinc reagent, leading to good to excellent yields of 1,3-diarylpent-1-enes (Deng et al., 2014).

Study of Solvent Effects in Spectroscopy

The compound has been used in the study of solvent effects on proton magnetic resonance spectra of vinyl-metallic compounds, such as α-chlorovinyltrichlorosilane and α-chlorovinyltrimethylsilane. These studies help understand solute-solvent and solute-solute interactions, providing valuable information for chemical analysis (Blears et al., 1968).

Synthesis of Epoxytrimethylsilanes

Chloromethyltrimethylsilane, a related compound, is utilized in synthesizing β-epoxytrimethylsilanes, which upon acidic hydrolysis yield homologated aldehydes. This demonstrates the compound's utility in the synthesis of important organic intermediates (Burford et al., 1983).

Geminal-Dehalosilylation Studies

In research on geminal-dehalosilylation, α-chloro- or α-bromo-β,β-dimethylvinyltrimethylsilane is used. This study involves understanding the mechanisms leading to isopropylidenecyclopropanes, contributing to the knowledge of organic reaction pathways (Cunico & Han, 1978).

Reductive System in Organic Reactions

The combination of chlorotrimethylsilane with NaI serves as a selective reducing system for 1,2-diketones. This application demonstrates its role in facilitating specific organic transformations, highlighting its utility in synthetic chemistry (Yuan et al., 2016).

Gas Chromatographic Analysis of Fats and Oils

Chlorotrimethylsilane has been utilized in transforming triglycerides into volatile fatty esters, which can then be analyzed by gas chromatography. This application showcases its use in analytical chemistry, particularly in the analysis of fats and oils (Eras et al., 2001).

Safety And Hazards

In case of exposure to 1-Chlorovinyltrimethylsilane, the recommended first-aid measures include moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking immediate medical attention if ingested . It is advisable to use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

1-chloroethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClSi/c1-5(6)7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNDIZYYLUOIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501581
Record name (1-Chloroethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorovinyltrimethylsilane

CAS RN

2441-29-4
Record name (1-Chloroethenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chlorovinyltrimethylsilane
Reactant of Route 2
1-Chlorovinyltrimethylsilane

Citations

For This Compound
1
Citations
TR Fernandes - 1975 - search.proquest.com
The present study initially involved the addition of bistrifluoromethylamino-oxyl (I) to a variety of vinyl-silanes, CH2: CH. SiX3 [X3= C13, MeC12, Me2C1, F3, MeF2, Me2F, and (OMe) 3], 1…
Number of citations: 0 search.proquest.com

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